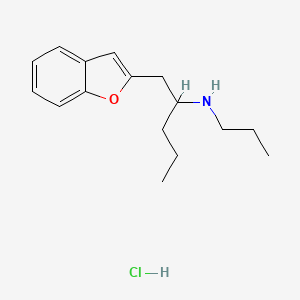

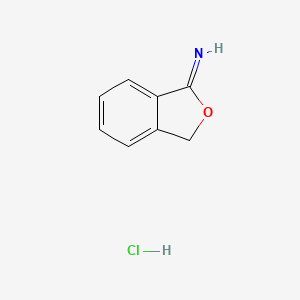

Benzofuranylpropylaminopentane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuranylpropylaminopentane hydrochloride is an experimental drug related to selegiline, known for its role as a monoaminergic activity enhancer. This compound is structurally related to phenylpropylaminopentane and is a substituted benzofuran derivative. It has been studied for its potential clinical applications in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuranylpropylaminopentane hydrochloride involves several steps, starting with the preparation of the benzofuran ring. This is typically achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with the use of industrial reactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzofuranylpropylaminopentane hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the benzofuran ring or the side chain, potentially leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the side chain, such as converting nitro groups to amines.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives and modified side chains, which can be further explored for their pharmacological properties .

Scientific Research Applications

Chemistry: It serves as a model compound for studying monoaminergic activity enhancers and their synthetic analogs.

Biology: The compound is used to investigate the mechanisms of neurotransmitter release and the modulation of synaptic activity.

Medicine: Research has focused on its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression.

Mechanism of Action

Benzofuranylpropylaminopentane hydrochloride acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Unlike traditional psychostimulants, which cause a flood of neurotransmitter release, this compound increases the amount of neurotransmitter released in response to neuronal stimulation. This controlled release pattern is believed to contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Phenylpropylaminopentane: Structurally related and also acts as a catecholaminergic activity enhancer.

Selegiline: A monoamine oxidase inhibitor with neuroprotective effects.

Cyclazodone: Another stimulant with a different mechanism of action but similar therapeutic potential.

Uniqueness: Benzofuranylpropylaminopentane hydrochloride is unique due to its dual action as a catecholaminergic and serotonergic activity enhancer. This dual action distinguishes it from other compounds that typically target only one type of neurotransmitter system. Additionally, its ability to enhance neurotransmitter release in a controlled manner sets it apart from traditional psychostimulants .

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKNDWKXWAVGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)

![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)